molecular formula C22H12 B3251640 Indeno[1,2,3-CD]fluoranthene-D12 CAS No. 210487-06-2

Indeno[1,2,3-CD]fluoranthene-D12

Cat. No.: B3251640
CAS No.: 210487-06-2
M. Wt: 288.4 g/mol
InChI Key: XAKRHFYJDSMEMI-AQZSQYOVSA-N
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Description

Indeno[1,2,3-CD]fluoranthene-D12 is a deuterated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a derivative of indeno[1,2,3-CD]fluoranthene, where hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno[1,2,3-CD]fluoranthene-D12 typically involves the deuteration of indeno[1,2,3-CD]fluoranthene. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under high temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes utilize specialized reactors designed to handle deuterium gas safely and efficiently. The reaction conditions are optimized to ensure maximum deuterium incorporation while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2,3-CD]fluoranthene-D12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

3,4,5,6,9,10,13,14,15,16,19,20-dodecadeuteriohexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRHFYJDSMEMI-AQZSQYOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C(C4=C5C(=C(C(=C(C5=C6C4=C3C(=C2C(=C1[2H])[2H])C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indeno[1,2,3-CD]fluoranthene-D12
Reactant of Route 2
Indeno[1,2,3-CD]fluoranthene-D12
Reactant of Route 3
Indeno[1,2,3-CD]fluoranthene-D12
Reactant of Route 4
Indeno[1,2,3-CD]fluoranthene-D12
Reactant of Route 5
Indeno[1,2,3-CD]fluoranthene-D12
Reactant of Route 6
Indeno[1,2,3-CD]fluoranthene-D12

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